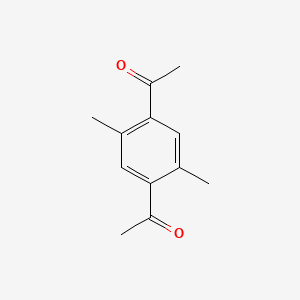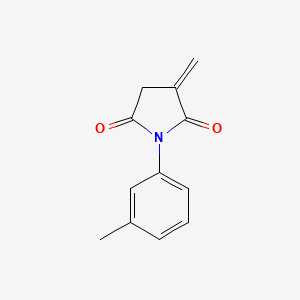
Ethanone, 1,1'-(2,5-dimethyl-1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C12H14O2 It is a derivative of ethanone, where two ethanone groups are attached to a 2,5-dimethyl-1,4-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: Similar structure but without the methyl groups on the phenylene ring.
Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis-: Contains methoxy groups instead of methyl groups.
Uniqueness
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is unique due to the presence of methyl groups on the phenylene ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
74472-14-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-acetyl-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-12(10(4)14)8(2)6-11(7)9(3)13/h5-6H,1-4H3 |
InChI Key |
ADOBEGHZNSOWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-](/img/structure/B3056742.png)
![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)

dimethylsilane](/img/structure/B3056745.png)


![1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3056750.png)




